molecular formula C7H13NO2 B2676275 2,5-Dioxaspiro[3.4]octan-6-ylmethanamine CAS No. 2110261-55-5

2,5-Dioxaspiro[3.4]octan-6-ylmethanamine

Cat. No.: B2676275
CAS No.: 2110261-55-5
M. Wt: 143.186
InChI Key: OGAWTRZKWRHEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxaspiro[3.4]octan-6-ylmethanamine (CAS 2110261-55-5) is a high-purity spirocyclic building block of interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol, is characterized by its unique spiro[3.4]octane scaffold . The structure incorporates two oxygen heteroatoms within its ring system, which can influence the molecule's polarity and conformational stability. As a bifunctional molecule featuring a primary amine group, it serves as a versatile synthon for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical candidates . The primary amine acts as a key handle for further chemical modifications through reactions such as amide coupling or reductive amination, enabling its incorporation into larger molecular frameworks. Researchers value this spirocyclic scaffold for its three-dimensionality and potential to improve the physicochemical properties of lead compounds in early-stage research . The compound is supplied with a minimum purity of 95% and should be stored according to the supplier's recommendations. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dioxaspiro[3.4]octan-6-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-3-6-1-2-7(10-6)4-9-5-7/h6H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAWTRZKWRHEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COC2)OC1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2110261-55-5
Record name {2,5-dioxaspiro[3.4]octan-6-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Context Within Spirocyclic Systems in Organic Chemistry

Spirocyclic systems are a class of organic compounds characterized by two rings connected by a single common atom, known as the spiro atom. nih.govresearchgate.net This structural feature imparts a distinct three-dimensionality, a stark contrast to the predominantly flat or planar molecules that have historically dominated drug discovery pipelines. acs.org The rigid, well-defined spatial arrangement of atoms in spirocycles can lead to improved binding affinity and selectivity for biological targets. nbinno.com

The inclusion of heteroatoms, such as oxygen or nitrogen, within the spirocyclic framework, as seen in 2,5-Dioxaspiro[3.4]octan-6-ylmethanamine, further expands the chemical space and allows for fine-tuning of physicochemical properties. researchgate.net These heterocyclic spirocycles are of particular interest in medicinal chemistry due to their potential to mimic natural products and engage in specific interactions with biological macromolecules. researchgate.net

Significance of the Spiro 3.4 Octane Scaffold As a Three Dimensional Building Block

The spiro[3.4]octane scaffold, which forms the core of 2,5-Dioxaspiro[3.4]octan-6-ylmethanamine, is a key example of a three-dimensional building block being explored in contemporary drug discovery. The quest for greater three-dimensionality in drug candidates is driven by the understanding that such molecules can offer improved pharmacological profiles, including enhanced solubility, metabolic stability, and target specificity. acs.orgvu.nl

The spiro[3.4]octane system, consisting of a cyclobutane (B1203170) ring fused to a cyclopentane (B165970) ring through a central spiro atom, provides a rigid framework with well-defined vectors for substituent placement. This allows for precise control over the spatial orientation of functional groups, which is crucial for optimizing interactions with protein binding sites. spirochem.com The development of synthetic methodologies to access a variety of functionalized spiro[3.4]octanes is therefore an active area of research. researchgate.net

Research Rationale for 2,5 Dioxaspiro 3.4 Octan 6 Ylmethanamine and Its Analogues

Core Scaffold Construction Strategies for 2,5-Dioxaspiro[3.4]octanes

The construction of the 2,5-dioxaspiro[3.4]octane core relies on sophisticated organic synthesis strategies that can efficiently generate the strained spirocyclic system. Key among these is the use of ring-closing metathesis, which has proven effective for forming various unsaturated ring systems. arkat-usa.orgwikipedia.org

A primary strategy for synthesizing the 2,5-dioxaspiro[3.4]octane scaffold is Ring-Closing Metathesis (RCM). nuph.edu.uaresearchgate.netnuph.edu.ua This approach is a powerful method for forming cyclic alkenes through the intramolecular reaction of a diene, with the concurrent release of a small volatile alkene like ethylene. wikipedia.orgorganic-chemistry.org RCM is particularly advantageous due to the high functional group tolerance of modern catalysts, allowing for the synthesis of complex molecules. wikipedia.orgcaltech.edu The strategy employed for the dioxaspiro[3.4]octane system involves forming the tetrahydrofuran (B95107) portion of the scaffold via the cyclization of a specially designed acyclic precursor that already contains the oxetane (B1205548) ring. nuph.edu.uaresearchgate.net

The success of RCM is highly dependent on the choice of catalyst. organic-chemistry.org Grubbs' catalysts, which are ruthenium-based transition metal carbene complexes, are widely used for olefin metathesis due to their stability in air, compatibility with numerous solvents, and tolerance for various functional groups. caltech.eduwikipedia.org

For the synthesis of the 2,5-dioxaspiro[3.4]octane scaffold, the second-generation Grubbs' catalyst (Grubbs' II) has been successfully employed. researchgate.netnuph.edu.ua This catalyst was used to facilitate the RCM reaction that forms the dihydrofuran ring, which is a precursor to the final saturated tetrahydrofuran ring. researchgate.netnuph.edu.ua The Grubbs' II catalyst effectively mediated the cyclization, leading to the desired spirocyclic dihydrofuran carboxylate in a 70% yield. researchgate.netnuph.edu.ua

Catalyst ComponentFunction
Grubbs' Catalyst (Second Generation) Ruthenium-based complex that catalyzes the ring-closing metathesis reaction. researchgate.netnuph.edu.ua
Diene Precursor Acyclic molecule containing two terminal alkene groups for intramolecular cyclization. nuph.edu.uaresearchgate.net
Solvent (e.g., CH₂Cl₂) Provides the medium for the reaction to occur. arkat-usa.org

The RCM approach requires a diene precursor that, upon cyclization, yields the target ring system. For the synthesis of 2,5-dioxaspiro[3.4]octanes, the strategy relies on preparing an unsaturated spirooxetane derived from vinyl oxetanol. nuph.edu.uaresearchgate.netnuph.edu.ua

The synthesis of this crucial precursor involves a multi-step sequence. The process begins with an O-alkylation reaction, where vinyl oxetanol is treated with methyl 2-(bromomethyl)acrylate. nuph.edu.uaresearchgate.netnuph.edu.ua This reaction is mediated by sodium hydride (NaH) and catalyzed by tetrabutylammonium (B224687) iodide (TBAI), effectively coupling the two fragments to form the necessary diene for the subsequent RCM step. nuph.edu.uaresearchgate.netnuph.edu.ua

Precursor Synthesis ReactantRole in Synthesis
Vinyl Oxetanol Provides the oxetane ring and one of the terminal alkene functionalities. nuph.edu.uaresearchgate.net
Methyl 2-(bromomethyl)acrylate Acts as the alkylating agent, introducing the second terminal alkene. nuph.edu.uaresearchgate.net
Sodium Hydride (NaH) A strong base used to deprotonate the alcohol of vinyl oxetanol. nuph.edu.uanuph.edu.ua
Tetrabutylammonium Iodide (TBAI) Acts as a phase-transfer catalyst to facilitate the alkylation. nuph.edu.uanuph.edu.ua

Following the successful RCM reaction, the resulting unsaturated spirocycle undergoes hydrogenation under high pressure with a Pearlman's catalyst to yield the saturated 2,5-dioxaspiro[3.4]octane core. researchgate.netnuph.edu.ua

Beyond RCM, the formation of spiroketal structures, including the dioxaspiro[3.4]octane system, can be understood through fundamental cyclization principles. These pathways generally involve the intramolecular reaction of a precursor molecule containing appropriately positioned hydroxyl and carbonyl or carbonyl-equivalent groups.

Dehydrative cyclization is a method for forming cyclic ethers, such as tetrahydrofurans, from diols. mdpi.com This process involves an intramolecular substitution where a hydroxyl group displaces another, releasing a molecule of water. mdpi.com While not explicitly reported for the direct synthesis of 2,5-dioxaspiro[3.4]octanes, this principle is relevant to the formation of the tetrahydrofuran ring. A hypothetical precursor, such as a diol attached to the oxetane ring, could theoretically undergo an acid-catalyzed dehydrative cyclization to form the spirocyclic ether system. This type of reaction offers a green chemistry advantage by producing only water as a byproduct. mdpi.com

The formation of spiroketals is often mechanistically preceded by the formation of a cyclic hemiacetal. khanacademy.orgresearchgate.net Molecules that contain both an alcohol and a carbonyl group can undergo an intramolecular nucleophilic attack to form a cyclic hemiacetal, a structure that is often more stable than its acyclic counterpart, especially when forming five- or six-membered rings. khanacademy.orglibretexts.org

In the context of spiroketal synthesis, a dihydroxy ketone can undergo a double cyclization. The first step is the intramolecular attack of one hydroxyl group on the ketone to form a cyclic hemiacetal. researchgate.netnih.gov A subsequent acid-catalyzed cyclization involving the second hydroxyl group leads to the formation of the thermodynamically stable spiroketal. nih.gov This fundamental pathway is central to the synthesis of many spiroketal-containing natural products and represents a viable conceptual approach to the 2,5-dioxaspiro[3.4]octane scaffold from a suitable dihydroxy ketone precursor. researchgate.netacs.org

Cyclization Pathways for Spiroketal Formation

Nucleophilic Addition to Oxonium Anions

The formation of cyclic ethers can often be achieved through reactions involving oxonium ions. In a hypothetical pathway, an oxonium ion intermediate could be generated from a suitable precursor, such as a cyclic ether with an exocyclic leaving group. The subsequent intramolecular nucleophilic attack by a hydroxyl group would lead to the formation of the second ring, creating the spirocyclic system. The stereochemical outcome of such a reaction would be highly dependent on the geometry of the intermediate and the reaction conditions.

Metal-Catalyzed Hydroalkoxylation of Alkynes

Metal-catalyzed hydroalkoxylation of alkynes is a powerful, atom-economical method for constructing oxygen-containing heterocycles. nih.govresearchgate.net This reaction involves the addition of an alcohol across a carbon-carbon triple bond, often catalyzed by transition metals such as gold, platinum, rhodium, or palladium, to form enol ethers or ketals. nih.govmdpi.com For the synthesis of the 2,5-dioxaspiro[3.4]octane core, a potential strategy would involve an intramolecular hydroalkoxylation. A substrate containing both a hydroxyl group and an appropriately positioned alkyne, tethered to an oxetane ring, could undergo cyclization. The catalyst would activate the alkyne, facilitating the nucleophilic attack by the hydroxyl group to forge the tetrahydrofuran ring in a cascade process. researchgate.net

Oxa-Michael Cyclizations

Oxa-Michael reactions, or intramolecular Michael additions of an alcohol to an α,β-unsaturated carbonyl system, provide an effective route to cyclic ethers. nih.gov A plausible precursor for a 2,5-dioxaspiro[3.4]octane synthesis would be an oxetane derivative bearing a tethered α,β-unsaturated ester or ketone. Under basic conditions, the hydroxyl group on the oxetane could initiate a conjugate addition, leading to the formation of the five-membered tetrahydrofuran ring and establishing the spirocyclic center. The reaction is often thermodynamically controlled, leading to the formation of stable ring systems. nih.gov

Ring Opening of Epoxides

The ring-opening of epoxides with nucleophiles is a fundamental and versatile strategy in organic synthesis for creating functionalized molecules. nih.gov Both acid- and base-catalyzed conditions can be employed, with the regioselectivity depending on the chosen method. pressbooks.pub To construct the 2,5-dioxaspiro[3.4]octane skeleton, one could envision a substrate containing an oxetane ring and a tethered epoxide. An intramolecular, nucleophilic attack from a hydroxyl group attached to the oxetane onto one of the epoxide carbons would result in the formation of the adjoining tetrahydrofuran ring. This strategy offers the potential for high stereocontrol at the newly formed stereocenters.

Cycloaddition Reactions in Spiroketal Synthesis

Cycloaddition reactions, particularly [3+2] cycloadditions, are efficient methods for constructing five-membered rings. While documented for the synthesis of azaspiro[3.4]octanes, this principle can be extended to their dioxa-analogs. sioc-journal.cnresearchgate.net A potential route could involve the reaction of an exocyclic methylene (B1212753) oxetane with a suitable 1,3-dipole, such as a carbonyl ylide. The concerted or stepwise cycloaddition would directly generate the 2,5-dioxaspiro[3.4]octane framework. The choice of reactants would be crucial for controlling the regiochemistry and stereochemistry of the resulting spirocycle.

Oxidative Cyclization Methodologies

Oxidative cyclization offers another avenue to cyclic ethers from unsaturated alcohol precursors. A plausible strategy for the 2,5-dioxaspiro[3.4]octane system would involve an oxetane-containing homoallylic alcohol. Treatment with an appropriate oxidizing agent, such as a mercury or palladium salt, could trigger an intramolecular attack of the hydroxyl group onto the activated alkene. This process would form the tetrahydrofuran ring and incorporate a new functional group derived from the oxidant, which could be useful for further derivatization.

Functionalization and Derivatization of the 2,5-Dioxaspiro[3.4]octane Core

The 2,5-dioxaspiro[3.4]octane scaffold can be readily functionalized to produce a variety of building blocks for medicinal chemistry. nuph.edu.uaresearchgate.net A key intermediate, (2,5-dioxaspiro[3.4]octan-6-yl)methanol, serves as a versatile precursor for diverse derivatives. nuph.edu.ua

The synthesis of the target compound, This compound , is achieved from this alcohol precursor. The alcohol is first converted into a mesylate. nuph.edu.uaresearchgate.net This intermediate then undergoes nucleophilic substitution with sodium azide (B81097) (NaN₃), followed by a Staudinger reaction to yield the final amine with a 50% yield over the two steps. nuph.edu.ua

Furthermore, the precursor alcohol can be oxidized using reagents like Dess-Martin periodinane (DMP) to furnish the corresponding aldehyde, 2,5-dioxaspiro[3.4]octane-6-carbaldehyde, in a 51% yield. nuph.edu.ua The alcohol can also be converted into other useful alkylating agents, such as the corresponding bromide, via nucleophilic substitution with lithium bromide (LiBr), obtained in a 48% yield. nuph.edu.uaresearchgate.net These transformations highlight the synthetic utility of the 2,5-dioxaspiro[3.4]octane core and its potential for creating diverse molecular structures. nuph.edu.uanih.gov

Interactive Table: Derivatization of (2,5-Dioxaspiro[3.4]octan-6-yl)methanol

Precursor Reagents Product Yield (%)

Introduction of the Aminomethyl Moiety

The primary challenge in synthesizing this compound lies in the efficient introduction of the aminomethyl functional group onto the spirocyclic core. This is typically achieved by converting a primary alcohol into the desired amine through multi-step sequences involving reactive intermediates.

Conversion via Mesylate Intermediates

A common and effective strategy for converting the precursor alcohol, (2,5-Dioxaspiro[3.4]octan-6-yl)methanol, into the target amine involves the formation of a mesylate intermediate. dntb.gov.uaresearchgate.netnuph.edu.ua The hydroxyl group of the alcohol is not a good leaving group for nucleophilic substitution. Therefore, it is first converted into a methanesulfonate (B1217627) (mesylate) ester by reaction with methanesulfonyl chloride, typically in the presence of a non-nucleophilic base like triethylamine. This mesylate group is an excellent leaving group, readily displaced by a nitrogen nucleophile.

The subsequent reaction with an ammonia (B1221849) source or a protected amine equivalent, followed by deprotection if necessary, yields the final aminomethyl product. This two-step process provides a reliable route to the target amine from the corresponding alcohol. dntb.gov.uaresearchgate.netnuph.edu.ua

Reaction Step Starting Material Reagents Intermediate/Product Purpose
Mesylation(2,5-Dioxaspiro[3.4]octan-6-yl)methanolMethanesulfonyl chloride, Triethylamine(2,5-Dioxaspiro[3.4]octan-6-yl)methyl methanesulfonateConvert poor -OH leaving group into a good mesylate leaving group
Amination(2,5-Dioxaspiro[3.4]octan-6-yl)methyl methanesulfonateAmmonia source (e.g., NH₃)This compoundNucleophilic substitution to introduce the amine moiety
Nucleophilic Substitution with Azides and Subsequent Reduction (e.g., Staudinger Reaction)

An alternative and exceptionally mild method for synthesizing primary amines from alkyl halides or sulfonates (like mesylates) is through an azide intermediate, which is then reduced via the Staudinger reaction. organic-chemistry.org This pathway begins with the nucleophilic displacement of the mesylate group from (2,5-Dioxaspiro[3.4]octan-6-yl)methyl methanesulfonate using sodium azide to form the corresponding spirocyclic azide.

The Staudinger reduction itself is a two-step process. wikipedia.org First, the organic azide reacts with a phosphine (B1218219), most commonly triphenylphosphine (B44618), to form an iminophosphorane intermediate, with the expulsion of nitrogen gas. organic-chemistry.orgwikipedia.org This intermediate is then hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgcommonorganicchemistry.com The formation of the very stable phosphorus-oxygen double bond in the byproduct provides a strong thermodynamic driving force for the reaction. youtube.com This method is valued for its mild conditions and tolerance of a wide variety of functional groups. organic-chemistry.orgyoutube.com

Reaction Description Key Reagents Key Intermediates
Azide FormationNucleophilic substitution of a leaving group (e.g., mesylate) with an azide salt.Sodium Azide (NaN₃)(2,5-Dioxaspiro[3.4]octan-6-yl)methyl azide
Staudinger ReductionA mild, two-step reaction to convert an azide to a primary amine.1. Triphenylphosphine (PPh₃) 2. Water (H₂O)Iminophosphorane

Synthesis of Ancillary Functional Groups

The synthesis of the target amine and related functionalized 2,5-dioxaspiro[3.4]octanes relies on a sequence of reactions starting from a stable carboxylate precursor. These transformations create key intermediates, including alcohols, aldehydes, and alkyl bromides.

Ester Reduction to Alcohols (e.g., LiAlH₄ reduction)

The common starting point for accessing the necessary functional groups on the 2,5-dioxaspiro[3.4]octane scaffold is the reduction of a corresponding ester, such as methyl 2,5-dioxaspiro[3.4]octane-6-carboxylate. dntb.gov.uaresearchgate.netnuph.edu.ua Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently chosen for this transformation, as it readily converts esters to primary alcohols. libretexts.orgcommonorganicchemistry.commasterorganicchemistry.com Less reactive hydrides like sodium borohydride (B1222165) (NaBH₄) are typically not strong enough for this purpose. libretexts.org

The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the ester carbonyl, leading to an aldehyde intermediate. Because aldehydes are more reactive than esters towards reduction, the aldehyde is immediately reduced in a subsequent step to the corresponding alkoxide. An acidic workup then protonates the alkoxide to yield the final primary alcohol, (2,5-Dioxaspiro[3.4]octan-6-yl)methanol. dntb.gov.uaresearchgate.netnuph.edu.ua

Alcohol Oxidation to Aldehydes (e.g., Dess-Martin Periodinane)

The primary alcohol, (2,5-Dioxaspiro[3.4]octan-6-yl)methanol, can be oxidized to form the corresponding aldehyde, 2,5-dioxaspiro[3.4]octane-6-carbaldehyde. dntb.gov.uaresearchgate.net For this purpose, the Dess-Martin periodinane (DMP) is an excellent choice. organic-chemistry.org DMP is a hypervalent iodine reagent that provides a mild, selective, and high-yielding method for oxidizing primary alcohols to aldehydes and secondary alcohols to ketones. wikipedia.orgthermofisher.com

The reaction is typically carried out at room temperature in chlorinated solvents like dichloromethane. organic-chemistry.orgwikipedia.org A key advantage of the Dess-Martin oxidation is that it avoids the use of toxic chromium-based reagents and the harsh conditions that can lead to over-oxidation of the primary alcohol to a carboxylic acid. wikipedia.orgyoutube.com The reaction is generally complete within a few hours and features a straightforward workup. organic-chemistry.orgwikipedia.org

Transformation Reagent Starting Material Product Key Advantages
Alcohol OxidationDess-Martin Periodinane (DMP)Primary AlcoholAldehydeMild conditions, high selectivity, avoids over-oxidation, no toxic chromium. wikipedia.orgalfa-chemistry.com
Halogenation Reactions to Form Alkyl Bromides

The intermediate alcohol, (2,5-Dioxaspiro[3.4]octan-6-yl)methanol, can also be converted into other useful building blocks, such as the corresponding alkyl bromide. dntb.gov.uaresearchgate.net This transformation is a nucleophilic substitution reaction where the hydroxyl group is replaced by a bromide ion. Since the hydroxyl group is a poor leaving group, it must first be activated. chemistrysteps.com

Common reagents for converting primary alcohols to alkyl bromides include phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) for chlorides. libretexts.org The reaction with PBr₃ is effective for primary and secondary alcohols and typically proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration if the carbon is chiral. chemistrysteps.commasterorganicchemistry.com Another method involves reacting the alcohol with a strong acid like hydrobromic acid (HBr). masterorganicchemistry.comyoutube.com The resulting (2,5-Dioxaspiro[3.4]octan-6-yl)methyl bromide is a versatile intermediate for further synthetic modifications.

Stereoselective Synthesis of this compound

The creation of a specific stereoisomer of this compound is a significant synthetic challenge. The arrangement of atoms at the spirocyclic center and any other chiral centers dictates the molecule's three-dimensional shape and, consequently, its biological activity. Stereoselective synthesis aims to produce a single, desired enantiomer or diastereomer.

Asymmetric synthesis is a cornerstone in the preparation of chiral spiroketals. nih.gov These methods introduce chirality during the reaction, leading to the preferential formation of one enantiomer over the other. A variety of catalytic asymmetric methods have been developed for the synthesis of spiroketal compounds. nih.gov For instance, bifunctional aminothiourea catalysts have been shown to mediate intramolecular hemiacetalization/oxy-Michael addition cascades, resulting in spiroketal structures with high enantioselectivity. nih.gov

Another powerful approach involves iridium-catalyzed asymmetric cascade reactions. For example, the reaction of 2-(1-hydroxyallyl)-phenols with isochroman (B46142) ketals, catalyzed by a combination of an iridium complex and a Brønsted acid, can produce bisbenzannulated spiroketals with high diastereo- and enantioselectivities (up to 17:1 dr, >99% ee). rsc.org Similarly, an asymmetric cascade allylation/spiroketalization reaction between 2-(1-hydroxyallyl)phenols and 5-methyleneoxazolines using a chiral Ir(I) catalyst furnishes structurally novel oxazoline-spiroketals in high yields and excellent stereoselectivities (up to 86% yield, >99% ee, and >20:1 dr). acs.org These methods highlight the potential for creating complex spiroketal frameworks with a high degree of stereochemical control. acs.orgacs.org

The table below summarizes selected asymmetric spiroketal synthesis methodologies, which could be adapted for the synthesis of chiral 2,5-dioxaspiro[3.4]octanes.

Catalyst/Reagent SystemReaction TypeSubstratesStereoselectivityReference
Bifunctional aminothioureaIntramolecular hemiacetalization/oxy-Michael additionHydroxyenonesHigh enantioselectivity nih.gov
Ir/Brønsted acid dual catalystAsymmetric cascade allylation/spiroketalization2-(1-hydroxyallyl)-phenols and isochroman ketalsup to 17:1 dr, >99% ee rsc.org
Chiral Ir(I) complexAsymmetric cascade allylation/spiroketalization2-(1-hydroxyallyl)phenols and 5-methyleneoxazolines>20:1 dr, >99% ee acs.org

Diastereoselective control is critical when a molecule has multiple stereocenters. In the context of spiroketal synthesis, the relative orientation of substituents is determined during the ring-forming cyclization step. The stereochemical outcome of these reactions can often be directed by either kinetic or thermodynamic control. nih.gov

Under thermodynamic control, the most stable diastereomer is the major product. This is often achieved by allowing the reaction to equilibrate, for instance, under acidic conditions which permit the reversible formation of the spiroketal. nih.gov Tethering strategies have also been employed to create an energetic bias for a specific stereoisomer, leading to excellent remote stereocontrol in the synthesis of bis-spiroketals. nih.gov

Kinetic control, on the other hand, favors the diastereomer that is formed fastest. This is typically achieved at lower temperatures and with careful choice of reagents and catalysts. nih.gov For example, the influence of planar chirality from an iron(0) tricarbonyl diene complex has been shown to effectively control the formation of an adjacent spiroketal stereocenter, leading to good to excellent diastereoselectivity. acs.org Acid-mediated cascade reactions have also been developed for the diastereoselective construction of biologically interesting tricyclic benzannulated spiroketal skeletons. rsc.org

The selection of appropriate reaction conditions and starting materials is paramount in achieving the desired diastereomer of a spiroketal.

When a stereoselective synthesis is not feasible or provides a mixture of enantiomers, chiral resolution can be employed to separate the racemic mixture into its constituent enantiomers. wikipedia.org For amines, such as this compound, several resolution techniques are available.

One of the most common methods is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or brucine. wikipedia.org The resulting diastereomeric salts often have different solubilities, allowing for their separation by crystallization. The pure enantiomer can then be recovered by removing the resolving agent. wikipedia.org

Enzymatic resolution is another powerful technique. Lipases, for example, can selectively acylate one enantiomer of a racemic amine in the presence of an alkyl ester, producing an amide that can be separated from the unreacted enantiomer. google.com Subtilisin Carlsberg protease and bovine cholesterol esterase have demonstrated high enantioselectivity in the resolution of chiral auxiliaries. nih.gov This method is often highly selective and can be performed under mild conditions.

Chromatographic methods, such as chiral high-performance liquid chromatography (HPLC), can also be used for the separation of enantiomers. nih.gov This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

Resolution TechniquePrincipleAdvantagesDisadvantages
Diastereomeric Salt CrystallizationFormation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. wikipedia.orgWell-established, can be scaled up.Dependent on finding a suitable resolving agent and crystallization conditions, at least 50% of the material is discarded if the unwanted enantiomer cannot be racemized. wikipedia.orgrsc.org
Enzymatic ResolutionEnantioselective enzymatic transformation of one enantiomer, allowing for separation from the unreacted enantiomer. google.comHigh enantioselectivity, mild reaction conditions.Requires screening for a suitable enzyme, can be slower than chemical methods.
Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phase. nih.govApplicable to a wide range of compounds, can be used for both analytical and preparative separations.Can be expensive for large-scale separations.

Scalability and Synthetic Accessibility for Research Applications

The utility of a chemical compound in research and development is heavily dependent on its synthetic accessibility and the scalability of its synthesis. researchgate.netmdpi.com For this compound and its derivatives, the ability to produce these compounds in sufficient quantities for further studies is a key consideration.

A scalable synthesis of 2,5-dioxaspiro[3.4]octane building blocks has been reported, demonstrating the feasibility of producing these spirocyclic scaffolds on a multigram scale. nuph.edu.uaresearchgate.netnuph.edu.ua The synthetic route employed a ring-closing metathesis (RCM) strategy, starting from readily available materials. nuph.edu.ua Key intermediates were prepared on a scale of over 200 grams, indicating the robustness of the synthetic sequence. nuph.edu.ua This work provides a foundation for the large-scale production of various functionalized 2,5-dioxaspiro[3.4]octanes, including the target amine. researchgate.net

The synthetic accessibility of a molecule can be computationally estimated using various scoring methods. researchgate.netmdpi.com These scores take into account factors such as molecular complexity, the number of chiral centers, and the prevalence of its structural fragments in known databases. While a specific score for this compound is not available, the reported scalable synthesis of the parent scaffold suggests a favorable accessibility for research purposes. nuph.edu.uaresearchgate.netnuph.edu.ua The development of efficient and scalable routes is crucial for enabling the exploration of the biological and chemical properties of this class of compounds.

Chemical Reactions of the Primary Amine Functionality

The primary amine group in this compound is a versatile functional handle for a variety of chemical transformations. While specific studies on the reactivity of this particular amine are limited, its behavior can be inferred from the well-established chemistry of primary amines.

Acylation and Sulfonylation Reactions

Detailed research findings on the acylation and sulfonylation of this compound are not extensively documented in the available literature. However, it is anticipated that the primary amine would readily react with acylating and sulfonylating agents under standard conditions to form the corresponding amides and sulfonamides.

Table 1: Predicted Acylation and Sulfonylation Reactions

Reagent Type General Structure Expected Product
Acyl Halide R-CO-Cl N-acyl-2,5-dioxaspiro[3.4]octan-6-ylmethanamine
Acid Anhydride (R-CO)₂O N-acyl-2,5-dioxaspiro[3.4]octan-6-ylmethanamine

Reductive Amination and Alkylation Strategies

Specific examples of reductive amination and alkylation involving this compound are not detailed in the scientific literature. Nevertheless, the primary amine is expected to be a suitable substrate for these transformations. Reductive amination would allow for the introduction of a variety of substituents through the reaction with aldehydes or ketones in the presence of a reducing agent. Direct alkylation with alkyl halides would likely lead to a mixture of mono- and di-alkylated products.

Reactions Involving the Dioxaspiro[3.4]octane Ring System

The 2,5-dioxaspiro[3.4]octane scaffold is characterized by the presence of a strained oxetane ring fused to a tetrahydrofuran ring. This structural feature is expected to govern the reactivity of the heterocyclic system.

Ring Opening Reactions under Specific Conditions

While specific studies on the ring-opening of this compound have not been reported, the inherent strain of the oxetane ring suggests that it would be susceptible to cleavage under certain conditions. During the synthesis of a precursor, it was noted that acidification of lithium 2,5-dioxaspiro[3.4]octane-7-carboxylate was unsuccessful due to the instability of the oxetane core. nuph.edu.uanuph.edu.uaresearchgate.netnuph.edu.ua This suggests that the oxetane ring is prone to opening under acidic conditions.

Transformations Preserving the Spirocyclic Skeleton

The development of synthetic routes to this compound and related building blocks demonstrates that a range of chemical transformations can be carried out while preserving the spirocyclic core. nuph.edu.uanuph.edu.uaresearchgate.netnuph.edu.ua These include reductions, oxidations, and nucleophilic substitutions on side chains attached to the tetrahydrofuran ring. For instance, the synthesis of the title compound involves the conversion of a precursor alcohol to a mesylate, followed by displacement with azide and subsequent reduction, all while leaving the dioxaspiro[3.4]octane system intact. nuph.edu.uanuph.edu.uaresearchgate.netnuph.edu.ua

Chemo- and Regioselectivity in Multi-functionalized Derivatives

There is currently a lack of published research on the chemo- and regioselectivity of reactions involving multi-functionalized derivatives of this compound. Further studies are required to elucidate how the interplay between the primary amine, the oxetane, and the tetrahydrofuran ring influences the outcomes of chemical reactions on more complex derivatives.

Investigating the Stability and Potential Degradation Pathways of the Spirocyclic Core

The 2,5-dioxaspiro[3.4]octane framework, which constitutes the core of this compound, is a unique bicyclic system featuring a four-membered oxetane ring fused to a five-membered tetrahydrofuran (THF) ring at a common carbon atom. The stability of this spirocyclic system is of paramount importance as it dictates the conditions under which the compound can be handled, modified, and utilized in further synthetic applications. Research into the synthesis of various 2,5-dioxaspiro[3.4]octane derivatives has provided significant insights into the robustness and potential failure points of this structural motif.

The inherent ring strain of the oxetane moiety, comparable to that of epoxides, renders it the more reactive component of the spirocycle and the likely site of degradation. researchgate.netviu.ca Experimental findings confirm that the stability of the 2,5-dioxaspiro[3.4]octane core is highly dependent on the pH of the chemical environment.

Detailed research into the synthesis of precursors for this compound revealed a critical instability under acidic conditions. researchgate.netnuph.edu.ua Specifically, attempts to prepare the free carboxylic acid by acidifying its corresponding lithium salt, lithium 2,5-dioxaspiro[3.4]octane-7-carboxylate, were reported as "unfruitful due to instability of the oxetane core". researchgate.netnuph.edu.uanuph.edu.ua This observation strongly suggests that the primary degradation pathway for the spirocycle is an acid-catalyzed ring-opening of the strained oxetane ring. Under acidic conditions, the oxetane oxygen is likely protonated, which activates the ring towards nucleophilic attack, leading to cleavage of a carbon-oxygen bond and destruction of the spirocyclic architecture.

Conversely, the spirocyclic core demonstrates considerable stability under a range of neutral, basic, reductive, and oxidative conditions. The successful multi-step synthesis of this compound and related compounds highlights the compatibility of the core with various reagents and transformations, provided that acidic conditions are avoided. nuph.edu.uanuph.edu.ua For instance, the THF-derived ester precursor was successfully subjected to alkaline hydrolysis using lithium hydroxide (B78521) to give a stable lithium carboxylate salt. researchgate.netnuph.edu.uanuph.edu.ua Furthermore, the synthesis of the target amine from its corresponding alcohol precursor involved several key transformations, under which the spirocycle remained intact. nuph.edu.uanuph.edu.ua These include the conversion of the alcohol to a mesylate, subsequent nucleophilic substitution with sodium azide, and a final Staudinger reaction. nuph.edu.ua

The following tables summarize the observed stability of the 2,5-dioxaspiro[3.4]octane core under different chemical environments based on published synthetic procedures.

Table 1: Observed Instability of the 2,5-Dioxaspiro[3.4]octane Core

ConditionObservationImplied Degradation PathwaySource
Acidification of Lithium Carboxylate SaltDegradation of the spirocycle; failure to isolate the corresponding carboxylic acid.Acid-catalyzed ring-opening of the oxetane moiety. researchgate.netnuph.edu.uanuph.edu.ua

Table 2: Demonstrated Stability of the 2,5-Dioxaspiro[3.4]octane Core during Synthesis

Reaction TypeReagents/ConditionsOutcomeSource
Alkaline HydrolysisLiOH, THF/H₂OSpirocyclic core remains intact; formation of a stable lithium salt. researchgate.netnuph.edu.ua
Reduction (Ester to Alcohol)LiAlH₄, THFSpirocyclic core is stable under robust reducing conditions. nuph.edu.uanuph.edu.ua
Oxidation (Alcohol to Aldehyde)Dess-Martin periodinane (DMP), CH₂Cl₂Spirocyclic core is stable under these oxidative conditions. nuph.edu.uanuph.edu.ua
MesylationMsCl, Et₃N, CH₂Cl₂Spirocyclic core remains intact. nuph.edu.ua
Nucleophilic SubstitutionNaN₃, DMFSpirocyclic core is stable to nucleophilic attack at the side chain. nuph.edu.ua
Staudinger ReactionPPh₃, THF then H₂OSpirocyclic core is stable during the conversion of azide to amine. nuph.edu.ua

Computational and Spectroscopic Characterization of 2,5 Dioxaspiro 3.4 Octan 6 Ylmethanamine

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and stability of 2,5-Dioxaspiro[3.4]octan-6-ylmethanamine are significantly influenced by stereoelectronic interactions, particularly the anomeric effect, which is a defining feature of spiroketal chemistry.

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent on a heterocyclic ring to adopt an axial orientation, contrary to what would be predicted based on steric hindrance alone. illinois.eduscripps.edu This effect is not due to steric bulk but rather to a stabilizing hyperconjugative interaction. nih.gov It involves the overlap of a lone pair of electrons (n) from a ring heteroatom with the anti-bonding sigma orbital (σ*) of an adjacent C-X bond (where X is an electronegative atom). illinois.edu

The 2,5-Dioxaspiro[3.4]octane framework is composed of a four-membered oxetane (B1205548) ring and a five-membered tetrahydrofuran (B95107) (THF) ring fused at a central spiro carbon.

Oxetane Ring: The four-membered oxetane ring possesses considerable intrinsic ring strain, comparable to that of epoxides. nuph.edu.uanuph.edu.ua This strain results from the deviation of its internal bond angles from the ideal 109.5° of a tetrahedral sp³-hybridized carbon. To mitigate this, oxetane rings tend to adopt a nearly planar conformation, which minimizes torsional and gauche interactions. nuph.edu.uaresearchgate.net

Tetrahydrofuran Ring: The five-membered THF ring is significantly less strained and more flexible, typically adopting non-planar envelope or twist conformations to relieve torsional strain. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules that are not directly observable through experimental means. nih.gov

A theoretical investigation of this compound using DFT, for instance with the B3LYP functional and a 6-311G(d,p) basis set, can elucidate its fundamental electronic properties. mdpi.com Such studies yield critical data, including the molecule's optimized geometry, charge distribution, and frontier molecular orbital energies. researchgate.net

The key parameters obtained from DFT calculations include:

Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). For this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the nitrogen and oxygen atoms.

Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO indicates the molecule's ability to accept electrons (its electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MESP): An MESP map provides a visual representation of the charge distribution, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. mdpi.com For this molecule, negative potential would be concentrated around the N and O atoms.

Table 1: Predicted Parameters from a Hypothetical DFT Study

ParameterSignificancePredicted Location/Value for this compound
HOMO EnergyCorrelates with ionization potential; indicates electron-donating ability.Localized primarily on the nitrogen lone pair and oxygen atoms.
LUMO EnergyCorrelates with electron affinity; indicates electron-accepting ability.Likely distributed across C-O and C-N σ* orbitals.
HOMO-LUMO Gap (ΔE)Indicator of chemical reactivity and stability.A moderate gap is expected, typical for a saturated heterocyclic amine.
Dipole MomentMeasures the overall polarity of the molecule.A significant non-zero value due to the polar C-O and C-N bonds.
MESP MinimumIdentifies the most electron-rich, nucleophilic center.Expected to be located on the nitrogen atom of the amine group.

The electronic data from DFT calculations are instrumental in predicting the molecule's chemical behavior. nih.gov The distribution of the frontier orbitals and the MESP map can identify the most probable sites for chemical reactions.

Electrophilic Attack: The region of most negative electrostatic potential, predicted to be the nitrogen atom of the aminomethyl group, is the most likely site for protonation or reaction with other electrophiles.

Nucleophilic Attack: The distribution of the LUMO would indicate the most electrophilic carbon atoms, which would be susceptible to nucleophilic attack, although such reactions would likely require activation.

Furthermore, computational methods can be used to model entire reaction pathways by calculating the energies of reactants, products, and, crucially, the transition states that connect them. nih.gov This allows for the determination of activation energies, providing a quantitative prediction of reaction feasibility and kinetics. For instance, the energy barrier for the N-alkylation of the amine group could be calculated to predict its reaction rate with a given electrophile.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of complex organic molecules in solution. numberanalytics.com For a molecule with the intricate stereochemistry of this compound, a suite of advanced 1D and 2D NMR experiments is essential for unambiguous characterization.

Given the complexity, 2D NMR techniques are indispensable for complete structural assignment. ipb.pt

Table 2: Application of Advanced NMR Techniques

NMR ExperimentInformation ProvidedApplication to this compound
COSY (Correlation Spectroscopy)Shows ¹H-¹H spin-spin coupling networks.Traces the connectivity of protons within the oxetane and THF rings separately.
HSQC/HMQC (Heteronuclear Correlation)Correlates protons with their directly attached carbons (¹JCH).Unambiguously assigns each carbon signal to its corresponding proton(s).
HMBC (Heteronuclear Multiple Bond Correlation)Shows 2-3 bond correlations between ¹H and ¹³C.Crucial for establishing connectivity across the spiro center and linking the aminomethyl group to the C6 position of the THF ring.
NOESY (Nuclear Overhauser Effect Spectroscopy)Identifies protons that are close in space, regardless of bonding.Defines the 3D structure and relative stereochemistry, showing the spatial orientation of the aminomethyl group relative to the two rings.

Elucidation of Stereochemistry via 2D NMR Techniques

Detailed stereochemical assignment of complex cyclic molecules like this compound is typically achieved through two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in establishing through-bond and through-space correlations between nuclei, which in turn define the relative configuration of stereocenters.

However, a comprehensive search of publicly available scientific literature and spectral databases did not yield any specific 2D NMR studies for this compound. While the synthesis of this compound and its precursors has been reported, the detailed investigation of its stereochemistry using 2D NMR techniques does not appear to be published.

Correlation of Spectroscopic Data with Predicted Chemical Shifts

A powerful approach for structural verification involves the correlation of experimentally obtained spectroscopic data with computationally predicted chemical shifts. This method, often employing Density Functional Theory (DFT), can provide a high level of confidence in the proposed molecular structure and can be particularly useful in distinguishing between isomers.

As with 2D NMR data, there is no available research in the public domain that details the computational prediction of NMR chemical shifts for this compound and its correlation with experimental values. Such a study would be a valuable contribution to the full characterization of this compound.

Mass Spectrometry for Molecular Structure Confirmation and Impurity Profiling

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of a synthesized compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula.

In the synthesis of related 2,5-Dioxaspiro[3.4]octane derivatives, various mass spectrometry techniques were utilized, including Liquid Chromatography-Mass Spectrometry (LCMS), Gas Chromatography-Mass Spectrometry (GCMS), and High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI). nuph.edu.ua For a compound closely related to the target amine, an LCMS analysis showed an m/z value of 144 [M+H]⁺, which corresponds to the molecular formula C₇H₁₃NO₂. nuph.edu.ua This confirms the molecular weight of the compound.

While these techniques are suitable for confirming the identity of the main product, detailed impurity profiling data for this compound is not publicly available. Such profiling would typically involve the identification and quantification of any by-products or residual starting materials from the synthesis.

Table 1: Mass Spectrometry Data for a C₇H₁₃NO₂ 2,5-Dioxaspiro[3.4]octane Derivative

Technique Ionization Mode Observed m/z Interpretation Reference

X-ray Crystallography of Crystalline Derivatives or Co-crystals (if applicable)

The unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry, is best achieved through single-crystal X-ray crystallography. This technique requires the formation of a well-ordered crystalline solid.

There are no published reports on the X-ray crystallographic analysis of this compound or any of its crystalline derivatives or co-crystals. The acquisition of such data would be definitive in confirming its molecular structure and stereochemical configuration.

Academic Research Applications and Future Directions

Utilization as a Building Block in Complex Chemical Synthesis

As a functionalized spirocycle, 2,5-Dioxaspiro[3.4]octan-6-ylmethanamine serves as a versatile intermediate for the construction of more elaborate molecular architectures. The primary amine handle provides a reactive site for a multitude of chemical transformations, while the spirocyclic core imparts specific conformational constraints and three-dimensionality to the target molecules.

The rigid, three-dimensional structure of the 2,5-dioxaspiro[3.4]octane framework is a desirable feature for scaffolds used in the generation of molecular libraries for drug discovery. researchgate.net Such scaffolds allow for the exploration of chemical space beyond the flat, aromatic structures that have traditionally dominated medicinal chemistry. researchgate.net By functionalizing the primary amine of this compound, a diverse array of substituents can be introduced, creating a library of novel compounds. These libraries are instrumental in screening for biological activity, as the defined spatial arrangement of the spirocyclic core can lead to improved binding affinity and selectivity for biological targets. The 2,6-diazaspiro[3.4]octane core, a related motif, has been identified as an emerging privileged structure in compounds with diverse biological activities, further highlighting the potential of this spirocyclic system. mdpi.com

The 2,5-dioxaspiro[3.4]octane system is considered a three-dimensional, spirocyclic bioisostere or analog of 1,4-dioxane (B91453). nuph.edu.ua While 1,4-dioxane is a common motif in medicinal chemistry, its conformational flexibility can be a drawback. The spirocyclic nature of this compound offers a method to rigidify this structure, providing a tool to probe the importance of substituent orientation for molecular recognition. The oxetane (B1205548) ring, a key component of this spirocycle, is an emerging motif in medicinal chemistry known to enhance physicochemical properties such as aqueous solubility and metabolic stability. nuph.edu.uanuph.edu.ua The synthesis of building blocks like this compound has been specifically developed to provide the scientific community with novel fragments for drug discovery programs, expanding the available chemical space for researchers. nuph.edu.uaresearchgate.net

The design of peptidomimetics—molecules that mimic the structure and function of peptides—is a key strategy in drug development to overcome the poor pharmacokinetic properties of natural peptides. The rigid spirocyclic framework of this compound can be incorporated into peptide-like structures to enforce specific backbone conformations. This conformational constraint can lock the molecule into a bioactive shape, enhancing its binding affinity to a target receptor or enzyme. The defined stereochemistry and spatial vector of the amine group relative to the spirocyclic core make it a predictable and reliable component for controlling the topology of a larger molecule.

Design and Synthesis of Novel Ligands and Organocatalysts

The amine functionality, combined with the unique stereochemical environment of the spirocyclic scaffold, makes this compound an intriguing candidate for the development of new ligands for metal catalysis and as a core structure for organocatalysts.

Amines are fundamental components of many organocatalysts, often functioning through the formation of enamine or iminium ion intermediates. rsc.org When an amine is part of a rigid chiral scaffold, it can create a well-defined asymmetric environment, enabling enantioselective transformations. The spirocyclic framework of this compound provides such a rigid structure. By creating a chiral version of this compound, it could be utilized as an organocatalyst where the spirocyclic core dictates the facial selectivity of reactions involving prochiral substrates. The fixed spatial orientation of the amine can effectively shield one face of the reactive intermediate, leading to the preferential formation of one enantiomer of the product. This approach has been successful with other rigid amine-containing molecules in asymmetric synthesis. acs.org

Fundamental Investigations in Spiro Chemistry and Heterocyclic Synthesis

The synthesis of this compound itself represents a significant case study in modern synthetic organic chemistry, particularly in the construction of complex spirocyclic and heterocyclic systems. The [3.4] spirocyclic system is noted to be exceedingly rare among natural products, underscoring the importance of synthetic methods to access this unique chemical space. nih.gov

A scalable, multi-gram synthesis route has been developed, making this building block and its precursors accessible for broader research. nuph.edu.ua The key steps in the synthesis of the core structure involve a sequence of carefully planned reactions, as detailed in the table below.

StepReactionReagentsPurpose
1O-AlkylationNaH, Methyl 2-(bromomethyl)acrylate, TBAIForms a bis-allyl ether intermediate from a vinyl oxetanol precursor. nuph.edu.uaresearchgate.net
2Ring-Closing Metathesis (RCM)Grubbs' II catalystConstructs the dihydrofuran portion of the spirocycle. nuph.edu.uanuph.edu.ua
3HydrogenationPearlman's catalyst, H₂Reduces the double bond in the furan (B31954) ring to form the saturated tetrahydrofuran (B95107) (THF) core. researchgate.netnuph.edu.ua
4ReductionLiAlH₄Reduces the ester functional group to a primary alcohol. nuph.edu.uaresearchgate.net
5MesylationMsCl, Et₃NConverts the alcohol into a mesylate, a good leaving group. nuph.edu.ua
6Azide (B81097) Substitution & ReductionNaN₃, followed by Staudinger reactionThe mesylate is displaced by an azide, which is then reduced to the primary amine, yielding the target compound. nuph.edu.ua

This synthetic sequence demonstrates the application of powerful modern organic reactions, including olefin metathesis, to create structurally complex and functionally diverse molecules like this compound. nuph.edu.uanuph.edu.ua The successful development of this pathway provides fundamental insights into the reactivity and stability of spiro-oxetane systems and offers a versatile platform for creating a wide range of derivatives. researchgate.net

Structure-Activity Relationship (SAR) Principles Applied to Spirocyclic Scaffolds

The unique three-dimensional architecture of spirocyclic compounds, such as this compound, offers distinct advantages in drug design and medicinal chemistry. nih.govwesleyan.edu The application of Structure-Activity Relationship (SAR) principles to these scaffolds allows for a nuanced exploration of how their rigid yet complex structures influence biological activity. nih.gov By systematically modifying the spirocyclic core and its substituents, researchers can fine-tune a molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles. tandfonline.comdndi.org

Impact of Spiro Architecture on Molecular Recognition

The defining feature of a spirocycle is the single atom shared by two rings, which locks the rings in a perpendicular orientation. This arrangement imparts significant conformational rigidity and a distinct three-dimensional (3D) character, which are pivotal for molecular recognition by biological targets like proteins and enzymes. nih.govresearchgate.netnih.gov

Unlike flat, aromatic systems which are conformationally less defined, the rigid framework of a spiro scaffold pre-organizes appended functional groups into specific vectors in 3D space. wesleyan.edu This precise positioning can lead to more optimal interactions with complementary residues in a protein's binding pocket, thereby increasing binding affinity and potency. researchgate.net The constrained conformation reduces the entropic penalty upon binding, as fewer rotatable bonds are present compared to more flexible acyclic or monocyclic analogs. tandfonline.com

Furthermore, the high fraction of sp³-hybridized carbon atoms in spirocyclic scaffolds contributes to improved physicochemical properties that are often correlated with successful drug candidates. nih.govtandfonline.com Shifting from planar sp²-dominated structures to more three-dimensional sp³-rich molecules can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability. tandfonline.combldpharm.com This inherent three-dimensionality allows spirocyclic compounds to engage with complex and non-planar binding sites that are often challenging for traditional flat molecules to access effectively. nih.govresearchgate.net

Table 1: Key Physicochemical and Structural Features of Spirocyclic Scaffolds
FeatureDescriptionImpact on Molecular Recognition
Three-DimensionalityThe perpendicular arrangement of two rings around a central spiroatom creates a non-planar structure. nih.govresearchgate.netAllows for interaction with complex, non-flat protein binding sites and provides access to novel chemical space. researchgate.netnih.gov
Conformational RigidityThe spiro fusion point restricts the rotation of the rings, leading to a more defined shape. tandfonline.comReduces the entropic penalty of binding, potentially increasing affinity. Positions substituents in precise orientations for optimal target engagement. tandfonline.comdndi.org
High sp³ CharacterSpirocyclic scaffolds are rich in saturated carbon atoms. nih.govtandfonline.comOften leads to improved physicochemical properties such as solubility and metabolic stability, while avoiding the liabilities of flat aromatic systems. tandfonline.combldpharm.com

Chemical Space Exploration through Scaffold Hopping

Scaffold hopping is a key strategy in medicinal chemistry that involves replacing the core molecular framework (scaffold) of a known active compound with a structurally novel one, while aiming to retain or improve its biological activity. nih.gov Spirocyclic scaffolds are increasingly utilized in this approach as they represent a departure from the predominantly flat aromatic structures that have historically dominated compound libraries. nih.govresearchgate.net

By introducing a spirocyclic core like the 2,5-dioxaspiro[3.4]octane system, chemists can explore uncharted regions of chemical space. nih.govnih.gov This strategy serves multiple purposes:

Novelty and Patentability: The use of unique spirocyclic scaffolds can lead to the discovery of new chemical entities with distinct intellectual property profiles. researchgate.net

Improved Properties: Swapping a traditional scaffold for a spirocyclic one can overcome liabilities of the original molecule, such as poor metabolic stability, low solubility, or off-target effects. tandfonline.combldpharm.com For instance, replacing a piperazine (B1678402) ring with a diazaspiro[3.3]heptane has been shown to modulate selectivity and reduce cytotoxicity in certain inhibitors. tandfonline.com

Access to New Biology: The distinct 3D arrangement of functional groups on a spiro scaffold can lead to different binding modes or even activity at entirely new biological targets compared to the original, flatter compound. nih.govresearchgate.net

The synthesis of diverse libraries based on novel spirocyclic building blocks is a powerful method for expanding the structural diversity available for biological screening and drug discovery. nih.govresearchgate.net

Emerging Research Areas for Dioxaspiro[3.4]octane Derivatives

The 2,5-dioxaspiro[3.4]octane framework is gaining attention as a valuable building block in medicinal chemistry. nuph.edu.uanuph.edu.ua Its structure, featuring a spiro-fused oxetane and a tetrahydrofuran (THF) ring, presents it as a three-dimensional, bicyclic analog of 1,4-dioxane—a common motif in bioactive molecules. nuph.edu.ua The incorporation of the strained oxetane ring is a modern strategy in drug design known to favorably influence properties such as aqueous solubility, metabolic stability, and lipophilicity. nuph.edu.uaresearchgate.net

Recent synthetic advancements have enabled the preparation of key 2,5-dioxaspiro[3.4]octane intermediates on a multi-gram scale. nuph.edu.uaresearchgate.net Crucially, these intermediates can be readily converted into a variety of functionalized derivatives, including aldehydes, bromides, and amines, such as the titular this compound. nuph.edu.uaresearchgate.net This synthetic accessibility opens the door for the creation of extensive compound libraries for screening against a wide array of biological targets. nuph.edu.ua

While specific applications of this compound derivatives are in the exploratory phase, the broader class of spirocyclic scaffolds is being actively investigated in numerous therapeutic areas. Related spirocyclic structures, such as 2,6-diazaspiro[3.4]octanes, are considered emerging privileged structures and have been incorporated into compounds targeting hepatitis B, cancer, and diabetes. mdpi.com Given the demonstrated versatility of spirocyclic scaffolds, research involving 2,5-dioxaspiro[3.4]octane derivatives is likely focused on developing modulators for targets where 3D geometry and improved physicochemical properties are paramount. nih.govresearchgate.net This includes targeting G protein-coupled receptors (GPCRs), enzymes like kinases, and challenging protein-protein interactions. nih.govresearchgate.net

Table 2: Examples of Emerging Research Targets for Spirocyclic Scaffolds
Target ClassRationale for Spirocycle ApplicationPotential Therapeutic Areas
G Protein-Coupled Receptors (GPCRs)Spirocycles can mimic complex natural product ligands and interact with intricate transmembrane binding pockets. nih.govresearchgate.netNeurological disorders, metabolic diseases, inflammation. nih.gov
KinasesThe rigid scaffold can orient functional groups to achieve high selectivity for the ATP-binding site, minimizing off-target effects. researchgate.netOncology, inflammatory diseases. tandfonline.com
Protein-Protein Interactions (PPIs)The 3D structure can effectively mimic key secondary structures (e.g., alpha-helices, beta-turns) at the interface of two proteins. researchgate.netCancer, infectious diseases, autoimmune disorders. mdpi.com
Ion ChannelsThe defined spatial arrangement of substituents can precisely block or modulate the channel pore.Cardiovascular diseases, pain, neurological disorders.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,5-Dioxaspiro[3.4]octan-6-ylmethanamine using Design of Experiments (DOE)?

  • Methodological Answer : Synthesis optimization requires systematic experimental design. Utilize factorial design to test variables (e.g., temperature, catalyst concentration, reaction time) and their interactions. Orthogonal arrays (e.g., Taguchi methods) can reduce experimental runs while identifying critical factors. Post-synthesis, validate purity via HPLC or GC-MS and compare yields against theoretical predictions .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY) to resolve the spirocyclic structure and amine functionality. IR spectroscopy can confirm functional groups (e.g., ethers, amines). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For chromatographic analysis, reverse-phase HPLC with UV detection is recommended for purity assessment, while GC-MS aids in detecting volatile byproducts .

Q. How can researchers assess the stability of this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Use kinetic modeling (e.g., Arrhenius equation) to predict degradation pathways. Surface reactivity studies, such as adsorption-desorption experiments on silica or polymer matrices, can mimic real-world storage conditions. Monitor degradation products via LC-MS and compare with computational predictions .

Advanced Research Questions

Q. What computational and experimental strategies elucidate the reaction mechanisms involving this compound?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and intermediates in key reactions (e.g., ring-opening or amine functionalization). Pair computational results with kinetic isotope effects (KIE) experiments to validate mechanisms. For complex systems, integrate microkinetic modeling with in situ spectroscopic monitoring (e.g., FTIR or Raman) .

Q. How can multi-factor optimization frameworks improve the functionalization of this compound?

  • Methodological Answer : Apply response surface methodology (RSM) to optimize reaction parameters (e.g., solvent polarity, reagent stoichiometry). Use central composite design (CCD) for non-linear relationships. Post-optimization, perform sensitivity analysis to identify robustness thresholds. Cross-validate results with Monte Carlo simulations to account for experimental uncertainty .

Q. What role can AI-driven tools play in simulating this compound’s behavior in complex systems?

  • Methodological Answer : Implement machine learning (ML) algorithms trained on existing reaction databases to predict novel synthetic pathways. Couple AI with COMSOL Multiphysics for multi-physics simulations (e.g., diffusion-reaction dynamics in catalytic systems). Use autonomous labs for high-throughput experimentation, where AI adjusts parameters in real-time based on intermediate data .

Q. How should researchers address contradictions between theoretical predictions and experimental data for this compound?

  • Methodological Answer : Perform cross-validation by repeating experiments under identical conditions. Use Bayesian statistical analysis to quantify uncertainties in both computational and empirical results. If discrepancies persist, revisit theoretical assumptions (e.g., solvent effects in DFT) or probe for undetected intermediates via stopped-flow NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.